molecular formula C12H13N3O2S B2855542 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034369-97-4

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No. B2855542
CAS RN: 2034369-97-4
M. Wt: 263.32
InChI Key: SACSKGGXUKQDQR-UHFFFAOYSA-N
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Description

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone, also known as OPE, is a compound that has received significant attention in scientific research due to its potential applications in various fields. OPE is a synthetic compound that belongs to the class of pyrrolidine derivatives and is a promising candidate for research in medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has also been shown to induce apoptosis, a process by which cancer cells undergo programmed cell death.
Biochemical and Physiological Effects:
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has also been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of prostaglandins, which are mediators of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is its potent anti-inflammatory and anti-cancer properties. It has also been found to be relatively non-toxic, making it a promising candidate for further research. However, one of the limitations of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is its poor solubility in water, which makes it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone. One potential area of research is the development of new cancer therapies based on 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone. Another area of research is the development of new materials based on 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone, such as sensors and electronic devices. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone and its potential side effects.

Synthesis Methods

The synthesis of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone involves the reaction of 3-(1,2,4-oxadiazol-3-yl)pyrrolidine with 2-bromo-3-thiophenecarbonyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is obtained in high yield.

Scientific Research Applications

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has also been found to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c16-11(5-9-2-4-18-7-9)15-3-1-10(6-15)12-13-8-17-14-12/h2,4,7-8,10H,1,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACSKGGXUKQDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

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